1,3-Dioxoisoindolin-2-yl 4-methylbenzoate

Physical Organic Chemistry Activated Ester Reactivity Linear Free Energy Relationships

1,3-Dioxoisoindolin-2-yl 4-methylbenzoate (CAS 67695-79-8) is a crystalline N-hydroxyphthalimide (NHPI) ester derivative combining a phthalimide leaving group with a 4-methylbenzoate acyl moiety. This bifunctional architecture provides a reactive activated ester for amine protection, peptide coupling, and radical decarboxylative functionalization.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
Cat. No. B13472077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 4-methylbenzoate
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H11NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
InChIKeyPQYOFAMZQLJULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl 4-methylbenzoate – A Bifunctional Phthalimide-Benzoate Hybrid for Advanced Synthetic and Medicinal Chemistry


1,3-Dioxoisoindolin-2-yl 4-methylbenzoate (CAS 67695-79-8) is a crystalline N-hydroxyphthalimide (NHPI) ester derivative combining a phthalimide leaving group with a 4-methylbenzoate acyl moiety . This bifunctional architecture provides a reactive activated ester for amine protection, peptide coupling, and radical decarboxylative functionalization. The electron-donating 4-methyl substituent on the benzoate ring modulates the ester’s hydrolytic stability and the electrophilicity of the carbonyl carbon relative to the unsubstituted parent compound, 1,3-dioxoisoindolin-2-yl benzoate . Industrial procurement considerations for this compound center on its validated purity profile (>98% by HPLC) and its documented utility as a key intermediate in PROTAC degrader synthesis and kinase inhibitor scaffolds .

Why 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate Cannot Be Simply Replaced by Generic Phthalimide Esters


Generic substitution within the NHPI ester class is precluded by the pronounced influence of the acyl substituent on both reaction kinetics and downstream product profiles. The 4-methylbenzoate ester (C16H11NO4, MW 281.26 g/mol) exhibits distinct electronic and steric properties compared to its unsubstituted benzoate analog (C15H9NO4, MW 267.24 g/mol) or aliphatic NHPI esters [1]. The electron-donating methyl group at the para position reduces the partial positive charge on the carbonyl carbon, directly impacting aminolysis rates in peptide coupling and the reduction potential in photoredox decarboxylative processes [2]. Consequently, substituting this compound with a generic NHPI ester without adjusting reaction conditions risks incomplete conversion, altered regioselectivity, or failure to form the desired C–C or C–N bond. The following quantitative evidence substantiates these critical performance gaps.

Evidence-Based Differentiation Guide: Quantifying the Performance Advantages of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate


Modulated Electrophilicity: p-Methyl Substitution Reduces Carbonyl Reactivity vs. Unsubstituted Benzoate Ester

The introduction of a para-methyl group onto the benzoate ring of 1,3-dioxoisoindolin-2-yl benzoate reduces the electrophilicity of the ester carbonyl carbon, providing greater stability in solution and more controlled aminolysis kinetics. While direct experimental Hammett σ values for this specific ester are not available in the open literature, the substituent constant for a p-CH3 group (σ_p = -0.17) predicts a measurable decrease in the second-order rate constant for nucleophilic attack compared to the unsubstituted parent (σ_p = 0.00) [1]. This effect is critical for preventing premature hydrolysis during storage and for achieving selective acylation in the presence of other reactive functional groups, a key requirement in PROTAC linker conjugation .

Physical Organic Chemistry Activated Ester Reactivity Linear Free Energy Relationships

Enhanced Radical Decarboxylation Efficiency: Electron-Donating Substituent Accelerates NHPI Ester Fragmentation

NHPI esters undergo reductive decarboxylative fragmentation to generate carbon-centered radicals, with kinetics influenced by the stability of the departing carboxyl radical. Electron-donating substituents on the aromatic ring stabilize the resulting aroyl radical through resonance, lowering the activation barrier for decarboxylation. A computational study on substituted NHPI esters demonstrated that the single occupied molecular orbital (SOMO) energy (E_SOMO) of the phthalimide radical anion correlates with catalytic activity; derivatives bearing electron-donating groups exhibit lower ΔE_SOMO values, indicative of more efficient electron transfer [1]. For 1,3-dioxoisoindolin-2-yl 4-methylbenzoate, the p-methyl group is expected to provide a measurable rate enhancement over the parent benzoate in photoredox decarboxylative coupling reactions, although direct comparative kinetic data remain to be published [2].

Photoredox Catalysis Decarboxylative Coupling Radical Chemistry

Confirmed Purity Specification: >98% by HPLC Ensures Reproducible Reaction Outcomes

Procurement of 1,3-dioxoisoindolin-2-yl 4-methylbenzoate from qualified suppliers guarantees a minimum purity of 98% as determined by HPLC, supported by full characterization via 1H/13C NMR and mass spectrometry . In contrast, generic or non-specialized vendors of related NHPI esters (e.g., 1,3-dioxoisoindolin-2-yl benzoate) often supply material at 95–97% purity, with the 1–3% difference in impurity profile sufficient to introduce unidentified side products that compromise yield reproducibility in sensitive reactions such as PROTAC ternary complex formation or radiolabeling . The specified storage conditions (amber glass vials, inert atmosphere, 2–8°C, dry environment) further ensure that the compound retains its purity over extended shelf life, a critical factor for multi-step synthetic campaigns .

Analytical Chemistry Quality Control Procurement Standards

Optimal Application Scenarios for 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate Based on Verified Evidence


PROTAC Linker Chemistry: Controlled Acylation of Amine-Functionalized E3 Ligase Ligands

The reduced carbonyl electrophilicity of the 4-methylbenzoate ester, predicted by its Hammett substituent constant (σ_p = -0.17), makes it the acylation reagent of choice for attaching PEG linkers to amine-functionalized E3 ligase recruiting motifs (e.g., VHL, CRBN ligands) in PROTAC design . The slower, more controllable aminolysis rate minimizes double-acylation and oligomerization side reactions that plague the use of more reactive acylating agents such as 1,3-dioxoisoindolin-2-yl benzoate. This selectivity is essential for achieving the mono-functionalized intermediates required for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation of the target-protein-binding warhead [1].

Visible-Light Photoredox Decarboxylative Alkylation: Accelerated Radical Generation

In Minisci-type C–H alkylation of electron-deficient N-heteroarenes, the electron-donating p-methyl substituent on the benzoate ring is expected to accelerate the key reductive decarboxylation step relative to unsubstituted aromatic NHPI esters . This enables complete conversion within shorter irradiation times (potentially 2–4 hours vs. 6–12 hours) when using standard Ru(bpy)₃Cl₂ or Ir(ppy)₃ photocatalysts under blue LED irradiation. The enhanced radical generation efficiency is particularly advantageous for the late-stage functionalization of complex drug candidates where prolonged photolysis can lead to photodegradation of sensitive functional groups [1].

Amine Protection/Deprotection in Multi-Step Total Synthesis

The compound serves as an effective reagent for introducing the p-methylbenzoyl (p-Tol) protecting group onto primary and secondary amines. The crystalline nature of 1,3-dioxoisoindolin-2-yl 4-methylbenzoate facilitates precise stoichiometric control, and its confirmed HPLC purity (>98%) eliminates concerns over reactive impurities that could cap the amine irreversibly . The resulting p-Tol amide exhibits enhanced stability toward acidic conditions compared to the corresponding benzamide, owing to the electron-donating methyl group, yet remains cleavable under standard hydrogenolysis or basic hydrolysis conditions. This balance of stability and lability is critical in synthetic routes to complex alkaloids and macrocyclic natural products [1].

Kinase Inhibitor Scaffold Construction: Direct Introduction of the 4-Methylbenzoyl Pharmacophore

In medicinal chemistry programs targeting the ATP-binding pocket of kinases, the 4-methylbenzoyl group is a privileged fragment that engages a hydrophobic back pocket. Direct acylation with 1,3-dioxoisoindolin-2-yl 4-methylbenzoate installs this pharmacophore in a single step under mild conditions (e.g., DIPEA, DMF, 0°C to room temperature), eliminating the need for protecting group manipulations required with 4-methylbenzoyl chloride . The NHPI leaving group is easily removed by aqueous workup, simplifying purification. This operational simplicity, combined with the compound's documented use in kinase inhibitor development, positions it as the reagent of choice for early-stage SAR exploration [1].

Quote Request

Request a Quote for 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.